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Compound of Interest

6-(Bromomethyl)pteridine-2,4-
Compound Name:
diamine hydrobromide

Cat. No.: B018574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-
diamine hydrobromide, a key intermediate in the synthesis of various biologically active
compounds. This document details its chemical identity, properties, synthesis, and its role in
the development of therapeutic agents through the inhibition of critical biological pathways.

Chemical Identity and Synonyms

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a heterocyclic compound that
serves as a crucial building block in medicinal chemistry.[1][2] Its reactivity, attributed to the
bromomethyl group, allows for the synthesis of a variety of derivatives, most notably analogues
of methotrexate and inhibitors of pteridine reductase.[3][4][5]

A comprehensive list of its synonyms and alternative names is provided below for clear
identification and literature searching.
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Synonym/Alternative Name

6-(Bromomethyl)-2,4-pteridinediamine hydrobromide[3]

2,4-Diamino-6-(bromomethyl)pteridine hydrobromide[6][7][8][9][10]

6-(Bromomethyl)-2,4-diaminopteridine hydrobromide[6][7][8][9][10]

6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR[4][5]

2,4-pteridinediaMine, 6-(broMoMethyl)-, hydrobroMide[5]

2, 4-diaMino-6-(broMoMethyl)-pteridine HCL[5]

2,4-diamino-6-(bromomethyl)pteridine(for methotrexate)[5]

2,4-PteridinediaMine, 6-(broMoMethyl)-, MonohydrobroMide[5]

6-(BroMoMethyl)-2,4-pteridinediaMine HydrobroMide (Technical Grade)[5]

Nsc253943[3]

Methotrexate Impurity 15[3]

Methotrexate Impurity 16[3]

Methotrexate Impurity 17 HBr[3]

6-Bromoethyl-pteridine-2,4-diamine[3]

Physicochemical Properties

The key physicochemical properties of 6-(Bromomethyl)pteridine-2,4-diamine
hydrobromide are summarized in the table below. This data is essential for its handling,
storage, and application in chemical synthesis.
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Property Value

CAS Number 52853-40-4[1][3][10][11]

Molecular Formula C7HsBra2Ne[3][11]

Molecular Weight 335.99 g/mol [3][6][10][11]

Appearance Light Brown to Brown Solid[3][4][5]
Melting Point >195°C (decomposition)[3][4][5][11]
Solubility DMSO (Slightly), Methanol (Slightly)[4][5]
Storage Temperature -20°C Freezer[4][5]

Biological Activity and Mechanism of Action

While 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide itself is reported to be a potent
inhibitor of the enzyme nitroaldolase, its primary significance lies in its role as a precursor to
potent inhibitors of folate and pteridine metabolic pathways.[3][6] Its derivatives, such as
methotrexate, are cornerstone therapies in cancer and autoimmune diseases.[12][13]

The biological targets of compounds derived from this intermediate are primarily enzymes
involved in nucleotide synthesis, making them effective anti-proliferative agents. The key
inhibited pathways are:

o Folate Synthesis Pathway: In humans, derivatives like methotrexate are potent inhibitors of
dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[3][6][8] DHFR is a crucial
enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of
purines and thymidylate, which are essential for DNA synthesis and cell replication.[14][15]
Inhibition of DHFR leads to a depletion of tetrahydrofolate, thereby disrupting DNA synthesis
and halting cell division, particularly in rapidly proliferating cancer cells.[14]

o Pteridine Salvage Pathway in Protozoa: In parasitic protozoa like Leishmania and
Trypanosoma, resistance to DHFR inhibitors can arise from the overexpression of pteridine
reductase 1 (PTR1).[16][17] PTR1 can reduce both pterins and folates, thus providing a
bypass to the DHFR-inhibited step in the folate pathway.[16][18][19] Therefore, dual
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inhibition of both DHFR and PTRL1 is a promising strategy for developing effective anti-
parasitic drugs.[16][20]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways
affected by derivatives of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide.
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Figure 1: Inhibition of the folate synthesis pathway by methotrexate, a derivative of 6-
(Bromomethyl)pteridine-2,4-diamine hydrobromide.
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Figure 2: The role of Pteridine Reductase 1 (PTR1) in bypassing DHFR inhibition in protozoa.

Experimental Protocols
Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine
hydrobromide

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide has been reported
by Piper and Montgomery (1977).[21][22] The general experimental workflow is as follows:
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Figure 3: General workflow for the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine
hydrobromide.

A detailed protocol based on the literature involves the treatment of 2,4-diamino-6-
pteridinemethanol with dibromotriphenylphosphorane in a suitable solvent such as
dimethylacetamide. The resulting product is then purified, typically by recrystallization, to yield
the desired 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide.

Enzyme Inhibition Assays

To evaluate the biological activity of derivatives synthesized from 6-(Bromomethyl)pteridine-
2,4-diamine hydrobromide, standard enzyme inhibition assays are employed.

DHFR Inhibition Assay:

Recombinant human DHFR is incubated with the test compound at various concentrations.
e The reaction is initiated by the addition of the substrates, dihydrofolate and NADPH.

o The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in
absorbance at 340 nm.

e The ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
calculated from the dose-response curve.

PTR1 Inhibition Assay:

e Recombinant PTR1 from the target protozoan species is used.
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e The assay is performed similarly to the DHFR assay, with the enzyme being incubated with
the test compound.

e The reaction is initiated with the addition of a suitable pterin substrate (e.g., biopterin or
folate) and NADPH.

e Enzyme activity is determined by monitoring NADPH consumption at 340 nm.

e ICso values are calculated to determine the inhibitory potency of the compound.

Conclusion

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a valuable and versatile
intermediate for the synthesis of potent enzyme inhibitors with significant therapeutic potential.
Its utility in the preparation of methotrexate analogues and novel pteridine reductase inhibitors
underscores its importance in the fields of oncology, immunology, and anti-parasitic drug
discovery. A thorough understanding of its chemical properties, synthetic routes, and the
biological pathways targeted by its derivatives is crucial for the continued development of new
and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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